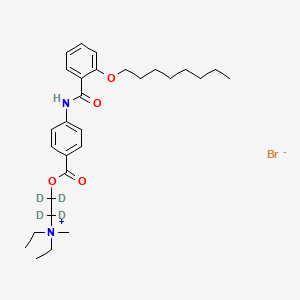

Otilonium-d4 (bromide)

Description

BenchChem offers high-quality Otilonium-d4 (bromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Otilonium-d4 (bromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H43BrN2O4 |

|---|---|

Molecular Weight |

567.6 g/mol |

IUPAC Name |

diethyl-methyl-[1,1,2,2-tetradeuterio-2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide |

InChI |

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H/i21D2,23D2; |

InChI Key |

VWZPIJGXYWHBOW-XHNQVTAOSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCCCCCCC)[N+](C)(CC)CC.[Br-] |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Strategic Selection and Application of Octylonium-d4 Bromide as an Internal Standard

This guide is structured as an advanced technical resource for bioanalytical scientists and procurement specialists involved in the quantification of Octylonium Bromide (Otilonium Bromide). It moves beyond a simple product listing to provide a strategic framework for selecting, validating, and utilizing the deuterated internal standard (Octylonium-d4) to ensure data integrity in regulated environments.

Executive Summary

In the high-stakes domain of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the reliability of quantitative data is non-negotiable. Octylonium Bromide (OB), a quaternary ammonium compound with potent antispasmodic properties, presents specific bioanalytical challenges—namely, rapid ester hydrolysis in plasma and significant matrix effects in LC-MS/MS assays.

This guide delineates the critical role of Octylonium-d4 Bromide (the tetradeuterated isotopologue) as the gold-standard Internal Standard (IS). By compensating for ionization suppression and extraction variability, Octylonium-d4 ensures the robustness of bioanalytical methods. We provide a rigorous framework for supplier qualification, experimental design, and method validation compliant with FDA and ICH M10 guidelines.

Chemical Profile & Mechanistic Basis[1]

The Analyte: Octylonium Bromide[2][3][4][5]

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 563.6 g/mol

-

Pharmacology: An antimuscarinic and calcium channel blocker (L-type) acting locally on smooth muscle in the gastrointestinal tract.[6][7][8]

-

Stability Liability: Contains an ester linkage susceptible to rapid hydrolysis by plasma esterases, necessitating immediate stabilization during sample collection.

The Standard: Octylonium-d4 Bromide

-

Chemical Identity: N,N-Diethyl-N-methyl-2-[[4-[[2-(octyloxy)benzoyl]amino]benzoyl]oxy]ethanaminium-d4 bromide.[1][2][4]

-

Molecular Weight: ~567.6 g/mol (+4 Da mass shift).

-

Isotopic Labeling Site: Typically located on the ethylene linker (

) or the ethyl groups of the quaternary ammonium center.-

Technical Note: The labeling site must be non-exchangeable . Deuterium on acidic positions (e.g., amide N-H) can exchange with solvent protons (

), leading to signal loss and cross-talk. The ethylene linker is chemically inert, making it an ideal labeling position.

-

Mechanism of Error Correction (Isotope Dilution)

In LC-MS/MS, the "Matrix Effect" occurs when co-eluting phospholipids or endogenous salts suppress the ionization of the analyte. Because Octylonium-d4 co-elutes perfectly with the analyte (same retention time) and possesses identical physicochemical properties, it experiences the exact same suppression.

This ratio remains constant even if absolute signal intensity drops by 50% due to matrix interference, preserving quantitative accuracy.

Strategic Sourcing: Supplier Qualification Framework

Selecting a supplier for deuterated standards is not a commodity purchase; it is a risk management decision. Low isotopic purity can introduce "unlabeled" drug into your sample, artificially inflating the measured concentration (a critical failure in PK studies).

Supplier Selection Logic

The following diagram outlines the decision matrix for qualifying a vendor.

Figure 1: Decision matrix for qualifying a supplier of deuterated internal standards. Note the critical check for isotopic contribution to the M0 (analyte) channel.

Critical Quality Attributes (CQA) Checklist

When requesting a quote or CoA, verify these parameters:

| Parameter | Specification | Why it Matters |

| Chemical Purity | Impurities can cause interfering peaks in the chromatogram. | |

| Isotopic Enrichment | Incomplete deuteration (e.g., d0, d1, d2 presence) contributes signal to the analyte channel, causing false positives. | |

| Isotopic Distribution | The amount of unlabeled Octylonium in the standard must be negligible. | |

| Form | Solid salt (Bromide) | Solutions degrade faster. Solid form allows fresh stock preparation. |

Experimental Protocol: LC-MS/MS Bioanalysis

This protocol synthesizes best practices for handling Octylonium Bromide, specifically addressing its instability.

Sample Preparation Workflow

Crucial Step: Octylonium contains an ester bond. Plasma esterases will degrade the drug ex vivo. You must stabilize samples immediately upon collection.

-

Stabilizer: Potassium Fluoride (KF) or organophosphates (e.g., Dichlorvos) are common esterase inhibitors. Alternatively, acidification (pH < 4) with Formic Acid is effective.

Figure 2: LC-MS/MS workflow emphasizing the early addition of the Internal Standard to track extraction efficiency.

Mass Spectrometry Parameters

Octylonium is a quaternary ammonium compound; it is pre-charged (

-

Ionization: ESI Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Octylonium (Analyte) | 483.4 | 214.1 | ~35 |

| Octylonium-d4 (IS) | 487.4 | 218.1 | ~35 |

Note: The bromide counter-ion (

Validation & Data Integrity

To ensure the method meets regulatory standards (FDA/EMA), specific validation tests focusing on the Internal Standard are required.

Cross-Signal Contribution (Crosstalk)

You must verify that the IS does not interfere with the Analyte, and vice versa.

-

Inject Pure IS: Monitor the Analyte MRM channel.

-

Acceptance Criteria: Signal < 20% of the LLOQ (Lower Limit of Quantitation).[9]

-

-

Inject Pure Analyte (at ULOQ): Monitor the IS MRM channel.

-

Acceptance Criteria: Signal < 5% of the average IS response.

-

Matrix Factor (MF) Evaluation

The IS-normalized Matrix Factor is the ultimate test of the d4-standard's effectiveness.

-

Goal: The value should be close to 1.0 (e.g., 0.95 – 1.05).

-

Interpretation: If the Analyte is suppressed by 40% (MF = 0.60), the d4-IS should also be suppressed by 40% (MF = 0.60). The ratio cancels out the error, proving the "Self-Validating" nature of the method.

Figure 3: Mechanism of Matrix Effect Compensation. The IS experiences identical suppression to the analyte, normalizing the final data.

Storage and Stability

-

Solid State: Store at -20°C under desiccated conditions. Octylonium is hygroscopic.

-

Stock Solution: Prepare in Acetonitrile or Methanol.

-

Warning: Do not store in alkaline buffers or water for extended periods due to ester hydrolysis risk.

-

-

Stability Testing: Perform a "Freeze-Thaw" stability cycle (3 cycles at -80°C to RT) on your stock solution to validate the solvent choice.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72092, Otilonium Bromide. Retrieved from [Link]

-

Zhao, Y. R., et al. (2010).[10] Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-2900.[10] Retrieved from [Link]

-

Kim, K., et al. (2007).[11] Quantitative Determination of Octylonium in Human Plasma by LC–MS. Chromatographia, 66, 257–260.[11] Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

- 1. Otilonium bromide = 98 HPLC 26095-59-0 [sigmaaldrich.com]

- 2. Otilonium Bromide | C29H43BrN2O4 | CID 72092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Otilonium bromide - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Otilonium-d4 Bromide - CAS - 26095-59-0 (non-labelled) | Axios Research [axios-research.com]

- 6. mims.com [mims.com]

- 7. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-depth Technical Guide to the Structure and Molecular Weight of Otilonium-d4 Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Otilonium bromide is a quaternary ammonium salt recognized for its spasmolytic action, primarily targeting the smooth muscle of the distal gastrointestinal tract.[1][2] It functions as a muscarinic receptor antagonist and a calcium channel blocker, making it an effective agent in the management of irritable bowel syndrome (IBS).[1][2][3] In the landscape of drug development and clinical pharmacology, the precise quantification of a drug in biological matrices is paramount for pharmacokinetic and metabolic studies.[4] To achieve the highest degree of accuracy in such analyses, especially those employing mass spectrometry, stable isotope-labeled internal standards are indispensable.

This guide focuses on Otilonium-d4 bromide, the deuterium-labeled analogue of Otilonium bromide. The incorporation of four deuterium atoms creates a molecule that is chemically identical to the parent drug but mass-shifted, making it the ideal internal standard for quantitative assays.[5] We will delve into the specific structural characteristics, molecular weight, and the analytical methodologies required to confirm these properties, providing a foundational understanding for its application in a research setting.

Chemical Structure and Physicochemical Properties

The structural integrity of a reference standard is its most critical attribute. Otilonium-d4 bromide's structure is a multi-component assembly of functional groups that dictate its chemical behavior and analytical signature.

Core Molecular Structure

Otilonium-d4 bromide consists of a central quaternary ammonium cation and a bromide anion. The cation's architecture features several key functional moieties:

-

An octyloxybenzoyl amino group.

-

A benzoyl ester linkage.

-

A quaternary ammonium head group, which imparts a permanent positive charge.

The defining feature of Otilonium-d4 bromide is the specific placement of four deuterium (²H or D) atoms. These isotopes replace four hydrogen atoms on the ethyl group adjacent to the positively charged nitrogen atom.[5] This precise location is crucial as it is chemically stable and unlikely to undergo exchange under typical analytical conditions, a prerequisite for a reliable internal standard.

Figure 1. 2D Chemical Structure of Otilonium-d4 Bromide.

Figure 1. 2D Chemical Structure of Otilonium-d4 Bromide.

Physicochemical and Structural Identifiers

A comprehensive identification of a chemical entity relies on standardized nomenclature and properties. The table below provides a comparative summary of key identifiers for both the parent compound and its deuterated analogue.

| Property | Otilonium Bromide | Otilonium-d4 Bromide | Reference(s) |

| IUPAC Name | diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium bromide | diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl-d4]azanium bromide | [5][6] |

| Molecular Formula | C₂₉H₄₃BrN₂O₄ | C₂₉H₃₉D₄BrN₂O₄ | [1][5][6] |

| CAS Number | 26095-59-0 | Not available (Unlabeled CAS: 26095-59-0) | [1][5] |

| SMILES | CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC(CC)CC.[Br-] | O=C(OC([2H])([2H])C([2H])([2H])(CC)C)C1=CC=C(NC(C2=CC=CC=C2OCCCCCCCC)=O)C=C1.[Br-] | [5][6] |

| InChI Key | VWZPIJGXYWHBOW-UHFFFAOYSA-N | (Same as parent) | [1][6] |

Molecular Weight Analysis

The mass of a molecule is a fundamental property used for its identification and quantification. It is essential to distinguish between average molecular weight and monoisotopic mass, particularly when using high-resolution mass spectrometry.

-

Average Molecular Weight: The weighted average of the masses of all naturally occurring isotopes of the elements in the formula. This is often cited on product data sheets.

-

Monoisotopic Mass: The mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ⁷⁹Br). This is the mass observed in high-resolution mass spectrometry.

The introduction of four deuterium atoms results in a predictable and measurable increase in mass compared to the parent Otilonium bromide.

| Mass Type | Otilonium Bromide | Otilonium-d4 Bromide | Reference(s) |

| Average Molecular Weight ( g/mol ) | 563.57 | 567.59 | [1][5][7] |

| Monoisotopic Mass (Da) of Cation | 483.3223 (C₂₉H₄₂N₂O₄⁺) | 487.3474 (C₂₉H₃₈D₄N₂O₄⁺) | [8] |

| Monoisotopic Mass (Da) of Salt | 562.2406 (C₂₉H₄₃⁷⁹BrN₂O₄) | 566.2657 (C₂₉H₃₉D₄⁷⁹BrN₂O₄) | [6][9] |

Methodologies for Structural and Mass Verification

Confirming the identity and purity of Otilonium-d4 bromide requires sophisticated analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstone methodologies for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: HRMS is the definitive technique for verifying the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), it can distinguish between compounds with the same nominal mass but different elemental formulas. For Otilonium-d4 bromide, HRMS confirms the successful incorporation of the four deuterium atoms by providing an exact mass that matches the theoretical calculation for the deuterated formula.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Otilonium-d4 bromide standard.

-

Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Causality Note: Otilonium bromide is unstable and prone to hydrolysis in aqueous or alcoholic solutions; acetonitrile is the solvent of choice to ensure stability.[10]

-

Further dilute the stock solution with acetonitrile to a final concentration of approximately 1 µg/mL for direct infusion or LC-MS analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). Causality Note: The quaternary ammonium group carries a permanent positive charge, making it highly amenable to ESI+.

-

Acquisition Mode: Full scan MS from m/z 150-1000.

-

Resolution: Set to >70,000 FWHM (Full Width at Half Maximum).

-

Data Analysis: Extract the m/z for the most intense peak corresponding to the [M-Br]⁺ cation. Compare the measured exact mass to the theoretical monoisotopic mass of C₂₉H₃₈D₄N₂O₄⁺ (487.3474 Da). The mass error should be below 5 ppm.

-

Caption: Workflow for identity confirmation of Otilonium-d4 bromide using LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: While MS confirms the mass and formula, NMR spectroscopy elucidates the precise atomic connectivity, confirming the structure and the exact location of the deuterium labels. ¹H NMR provides information on the proton environment, while ¹³C NMR maps the carbon skeleton.

For Otilonium-d4 bromide, the ¹H NMR spectrum is expected to be nearly identical to that of Otilonium bromide, with one critical difference: the absence of signals corresponding to the four protons on the ethyl group adjacent to the quaternary nitrogen. The corresponding carbon signals in the ¹³C NMR spectrum will also be altered, typically showing a multiplet due to ¹³C-D coupling instead of a singlet or triplet from ¹³C-¹H coupling.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Otilonium-d4 bromide.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Methanol, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Analysis:

-

¹H NMR: Integrate all signals and confirm the proton count matches the structure. Verify the absence of the characteristic signals for the -CH₂-CH₂-N⁺- protons.

-

¹³C NMR: Assign all carbon signals. Observe the altered multiplicity and chemical shift of the deuterated carbon atoms.

-

Compare the resulting spectra with a reference spectrum of unlabeled Otilonium bromide to confirm the structural identity and the site of deuteration.

-

Caption: Workflow for structural verification of Otilonium-d4 bromide using NMR.

Conclusion

Otilonium-d4 bromide is a critical tool for advanced pharmaceutical research, enabling robust and accurate quantification of its parent drug in complex biological systems. Its identity is defined by a precise molecular structure, featuring four deuterium atoms on the ethyl chain of the quaternary ammonium moiety, and a corresponding molecular weight of 567.59 g/mol .[5] The verification of these properties is achieved through a synergistic application of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Adherence to validated analytical protocols, including careful solvent selection to prevent degradation, is essential for ensuring the integrity of this standard and the reliability of the experimental data it helps to generate.

References

-

OTILONIUM BROMIDE. (n.d.). precisionFDA. Retrieved February 8, 2024, from [Link]

-

Otilonium Bromide. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

Otilonium Bromide. (n.d.). RayBiotech. Retrieved February 8, 2024, from [Link]

-

Otilonium bromide. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

-

Synthesis of otilonium bromide. (2007). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Stability and degradation products of otilonium bromide in different media. (2013). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Clinical pharmacology studies with otilonium bromide (OS). (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-900. Retrieved from [Link]

-

A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. (2021). PubMed. Retrieved February 8, 2024, from [Link]

-

Otilonium. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

Evangelista, S. (1999). Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. Journal of International Medical Research, 27(5), 207-22. Retrieved from [Link]

Sources

- 1. ≥98% (HPLC), muscarinic receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Otilonium Bromide | C29H43BrN2O4 | CID 72092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Otilonium bromide - Wikipedia [en.wikipedia.org]

- 8. Otilonium | C29H43N2O4+ | CID 72093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Stable Isotope Labeled Otilonium for Pharmacokinetic Research

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic use of stable isotope labeled (SIL) Otilonium Bromide in advanced pharmacokinetic (PK) studies. We will delve into the scientific rationale, synthesis considerations, bioanalytical methodologies, and study design principles that underpin the successful application of SIL-Otilonium to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Section 1: The Rationale for Stable Isotope Labeling in Otilonium Bromide Pharmacokinetics

Otilonium Bromide (OB) is a quaternary ammonium antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy is rooted in its local action on the smooth muscle of the distal gastrointestinal tract.[3] However, characterizing its pharmacokinetic profile presents significant challenges.

Pharmacokinetic studies have demonstrated that Otilonium Bromide has poor systemic absorption.[4] This low bioavailability, coupled with its rapid degradation in plasma by esterases, makes accurate quantification of the parent drug in biological matrices a complex analytical task.[5][6]

Stable isotope labeling offers a robust solution to these challenges. By incorporating stable isotopes such as Deuterium (²H or D) or Carbon-13 (¹³C) into the Otilonium molecule, we create an internal standard that is chemically identical to the analyte but mass-shifted.[7] This approach is paramount for modern bioanalytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Core Advantages of Using SIL-Otilonium as an Internal Standard:

-

Compensates for Matrix Effects: The SIL internal standard co-elutes with the unlabeled drug, experiencing the same ion suppression or enhancement in the mass spectrometer source, thus providing a more accurate quantification.[8]

-

Corrects for Sample Preparation Variability: Any loss of analyte during extraction, handling, or derivatization will be mirrored by a proportional loss of the SIL internal standard, ensuring the ratio between the two remains constant.

-

Improves Method Ruggedness and Precision: The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, leading to highly reliable and reproducible data.

Section 2: Synthesis and Characterization of Stable Isotope Labeled Otilonium Bromide

The synthesis of SIL-Otilonium Bromide requires strategic placement of the isotopic label to ensure it is not lost during metabolic processes.[9][10] Based on the known structure of Otilonium, labeling on the ethyl groups of the quaternary amine or on the aromatic rings are viable strategies. A deuterated version, Otilonium-d4 Bromide, is commercially available, indicating labeling on the ethyl groups is a common approach.[11]

Hypothetical Synthetic Pathway for Deuterium-Labeled Otilonium Bromide (Otilonium-d4)

The synthesis of unlabeled Otilonium Bromide typically involves the condensation of 2-(octyloxy)benzoic acid with a suitable amine precursor.[12][13] To introduce deuterium labels, a deuterated starting material would be incorporated. A plausible route is outlined below:

Caption: Hypothetical synthesis workflow for Otilonium-d4 Bromide.

Characterization and Quality Control:

The synthesized SIL-Otilonium must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

| Parameter | Analytical Technique | Acceptance Criteria |

| Chemical Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the proposed structure. |

| Chemical Purity | HPLC-UV, LC-MS | ≥ 98% purity. |

| Isotopic Purity | Mass Spectrometry (MS) | ≥ 98 atom% isotopic enrichment. |

| Mass Verification | High-Resolution MS (HRMS) | Measured mass within 5 ppm of the theoretical mass. |

Section 3: Bioanalytical Method Development and Validation using LC-MS/MS

A sensitive and robust LC-MS/MS method is essential for the accurate quantification of Otilonium Bromide in biological matrices.

Sample Preparation Protocol

Otilonium Bromide is unstable in plasma due to enzymatic hydrolysis.[5][6] Therefore, immediate stabilization of plasma samples upon collection is critical.

Step-by-Step Protocol for Plasma Sample Preparation:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Stabilization: Immediately add a solution of an esterase inhibitor, such as potassium fluoride, to the whole blood.[1]

-

Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

-

Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add the SIL-Otilonium internal standard solution.

-

Protein Precipitation: Add 3-4 volumes of cold acetonitrile to precipitate plasma proteins.[14]

-

Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following table provides typical starting parameters for the LC-MS/MS analysis of Otilonium Bromide.

| Parameter | Condition | Rationale |

| LC Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.7 µm) | Provides good retention and peak shape for the quaternary amine structure of Otilonium. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |

| Gradient | Optimized gradient from low to high %B | To ensure separation from endogenous matrix components and achieve a reasonable run time. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical for analytical scale columns. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Otilonium is a permanently charged quaternary amine, making it ideal for positive mode ESI. |

| MRM Transitions | Otilonium: m/z [M]⁺ → fragmentSIL-Otilonium: m/z [M+n]⁺ → fragment | Specific parent-to-product ion transitions provide high selectivity and sensitivity for quantification. |

Note: Specific m/z values need to be determined experimentally.

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.[]

Section 4: Designing a Pharmacokinetic Study with Stable Isotope Labeled Otilonium

The design of the pharmacokinetic study should be guided by regulatory recommendations and the specific questions being addressed.[3][9] A common approach is a single-dose, open-label study in healthy volunteers.

Study Design and Execution Workflow

Caption: Workflow for a pharmacokinetic study of Otilonium Bromide.

Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the bioanalytical phase is used to calculate key pharmacokinetic parameters.

Representative Pharmacokinetic Parameters of Otilonium in Rats (Oral Administration):

| Parameter | Value (Mean ± SD) | Unit | Description |

| Cmax | 182.8 ± 44.6 | ng/mL | Maximum observed plasma concentration. |

| Tmax | 1.9 ± 1.6 | h | Time to reach Cmax. |

| AUC | 579 ± 113 | ng·h/mL | Area under the plasma concentration-time curve. |

| t₁/₂ | 6.4 ± 1.3 | h | Elimination half-life. |

| F (%) | 1.1 | % | Absolute oral bioavailability. |

| Data derived from a study in non-bile duct cannulated rats following a 20 mg/kg oral dose.[5] |

Section 5: Conclusion and Future Perspectives

The use of stable isotope labeled Otilonium Bromide is indispensable for conducting high-quality pharmacokinetic research on this challenging compound. The inherent advantages of SIL internal standards in LC-MS/MS analysis allow for the generation of accurate and reliable data, even at the low systemic concentrations observed for Otilonium. This technical guide provides a framework for the synthesis, bioanalysis, and study design required to successfully characterize the ADME properties of Otilonium Bromide, ultimately supporting its safe and effective clinical use.

Future research may involve the use of multiply labeled Otilonium isotopes to investigate metabolic pathways and the fate of different fragments of the molecule in vivo, further refining our understanding of its disposition in the human body.

References

-

Zhao, Y. R., Ding, L., Fan, H. W., Yu, Y., Qi, X. M., Leng, Y., & Rao, Y. K. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-2900. [Link]

- Evangelista, S. (1999). Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. Journal of international medical research, 27(5), 207-222.

- Clavé, P., & Tack, J. (2017). Efficacy of otilonium bromide in irritable bowel syndrome: a pooled analysis. Therapeutic advances in gastroenterology, 10(3), 311-322.

-

Shin, B. S., Kim, J. J., Kim, J., Hu, S. K., Kim, H. J., & Hong, S. H. (2008). Oral bioavailability and enterohepatic recirculation of otilonium bromide in rats. Archives of pharmacal research, 31(1), 117-124. [Link]

-

U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. [Link]

- Triantafillidis, J. K., & Malgarinos, G. (2014). Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review. Clinical and experimental gastroenterology, 7, 75.

-

Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. ResearchGate. [Link]

- Shrivastava, A., & Mittal, A. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide.

-

Biotage. Bioanalytical sample preparation. [Link]

-

Heavy Water Board. Deuterium Labeled Compounds in Drug Discovery Process. [Link]

-

FDA CDER Small Business and Industry Assistance. (2024). Clinical Pharmacology Considerations for Radiolabeled Mass Balance Studies. YouTube. [Link]

- Google Patents.

-

ResearchGate. Synthesis of otilonium bromide. [Link]

-

Biotage. Bioanalytical sample preparation options. [Link]

- Larsen, M. (2023).

-

Semantic Scholar. Synthesis of otilonium bromide. [Link]

-

Shrivastava, A., & Mittal, A. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. PubMed. [Link]

-

ResearchGate. Synthesis of otilonium bromide. [Link]

-

Regulations.gov. FDA Draft Guidance: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

-

BfArM. Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral bioavailability and enterohepatic recirculation of otilonium bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. CN105037193A - Preparation method of otilonium bromide - Google Patents [patents.google.com]

- 8. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 9. fda.gov [fda.gov]

- 10. youtube.com [youtube.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. gcms.cz [gcms.cz]

Technical Guide: Otilonium-d4 Bromide Solubilization & Handling

Executive Summary & Critical Warning

Otilonium-d4 bromide is the stable isotope-labeled analog of Otilonium bromide, utilized primarily as an Internal Standard (IS) for the quantification of Otilonium in biological matrices via LC-MS/MS.

While the user request specifically targets Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) , this guide must lead with a critical physicochemical insight: Otilonium bromide is chemically unstable in primary alcohols (Methanol/Ethanol) at room temperature.

The quaternary ammonium ester structure of Otilonium undergoes rapid alcoholysis in methanol, degrading into p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid methyl ester.[1] Therefore, while Otilonium-d4 is soluble in methanol, using it as a stock solvent will lead to concentration drift and quantitation errors.

Scientific Recommendation:

-

Primary Stock Solvent: Acetonitrile (ACN) or DMSO (anhydrous).

-

Working Solvent: Acetonitrile/Water mixtures.

-

Avoid: Pure Methanol for storage.

Chemical Identity & Physicochemical Context[2][3][4]

To understand the solubility behavior, we must analyze the molecule's functional groups.

-

Compound: Otilonium-d4 Bromide[2]

-

Class: Quaternary Ammonium Salt (Permanently charged cation).

-

Key Functional Group: Ester linkage (Susceptible to hydrolysis and alcoholysis).

-

Isotopic Label: Deuterium (d4) typically on the benzoyl ring. This slight mass increase (+4 Da) does not significantly alter solubility compared to the non-deuterated parent but requires identical handling to prevent isotopic scrambling (though C-D bonds on the ring are generally stable).

Solubility & Stability Matrix

The following table summarizes the solvent compatibility based on polarity, solubility limit, and chemical stability.

| Solvent | Solubility Potential | Stability Risk | Application Context |

| Methanol (MeOH) | High (>50 mg/mL) | CRITICAL (Alcoholysis) | NOT RECOMMENDED for stock storage. Acceptable only for immediate mobile phase mixing if pH is controlled. |

| DMSO | High (~28–50 mg/mL) | Low (Stable) | Excellent for high-concentration primary stocks. Hard to evaporate; freezes at +19°C. |

| Acetonitrile (ACN) | Moderate | High (Most Stable) | GOLD STANDARD. Non-nucleophilic aprotic solvent. Prevents ester degradation.[1][3] |

| Water | Moderate (5 mg/mL) | Moderate (Hydrolysis) | Unstable over time. Use only for immediate working dilutions. |

Experimental Protocols: Stock Solution Preparation

Protocol A: Primary Stock Preparation (DMSO Route)

Best for long-term storage of the expensive deuterated standard.

Materials:

-

Otilonium-d4 Bromide (Solid, typically 1 mg or 5 mg vials).

-

Solvent: DMSO (Anhydrous, ≥99.9%, LC-MS Grade).

-

Vessel: Amber glass vial (silanized to prevent adsorption).

Workflow:

-

Equilibration: Allow the Otilonium-d4 vial to reach room temperature before opening (prevents condensation).

-

Gravimetric Addition: Do not rely on the vendor's label weight (e.g., "1 mg"). Weigh the solid or solvate directly in the vial if possible.

-

Dissolution: Add DMSO to achieve a target concentration of 1.0 mg/mL (approx. 1.7 mM).

-

Note: DMSO is viscous. Pipette slowly using positive displacement pipettes if available.

-

-

Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

-

Storage: Aliquot into 100 µL volumes in amber microtubes. Store at -20°C or -80°C .

Protocol B: Working Standard Preparation (Acetonitrile Route)

Best for daily LC-MS/MS usage.

Workflow:

-

Thaw one aliquot of the DMSO Primary Stock.

-

Dilute 1:100 into 100% Acetonitrile (Final Conc: 10 µg/mL).

-

Why ACN? It matches the initial mobile phase conditions of most Reverse Phase (C18) methods and prevents hydrolysis.

-

-

Spiking: Add this working solution to your biological samples (plasma/serum) before extraction.

Visualizing the Decision Logic

The following diagram illustrates the critical decision path for solvent selection, highlighting the "Methanol Trap."

Caption: Solvent selection logic for Otilonium-d4. Note the critical failure path associated with Methanol due to ester instability.

Analytical Application (LC-MS/MS)

When using Otilonium-d4 as an Internal Standard, the goal is to track the analyte through extraction and ionization.

Matrix Effects & Recovery

Otilonium is a quaternary amine, meaning it is permanently positively charged.

-

Chromatography: It will not retain well on C18 columns at low pH unless an ion-pairing agent is used, or a column capable of retaining polar cations (e.g., HILIC or Pentafluorophenyl - PFP) is selected.

-

Ion Suppression: Quaternary salts are prone to severe ion suppression in ESI+. The d4-analog corrects for this only if it co-elutes perfectly with the analyte.

Recommended Mobile Phase

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Avoid Methanol in Mobile Phase B if the run time is long or if the autosampler is not cooled, to minimize on-column degradation, although the risk is lower here than in stock storage.

Workflow Diagram

Caption: Standard addition workflow. Spiking the IS before protein precipitation ensures it compensates for extraction losses.[4]

References

-

Sigma-Aldrich. Otilonium Bromide Product Datasheet & Solubility. Retrieved from

-

Zhao, Y. R., et al. (2010). "Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study."[3] Journal of Chromatography B. (Identifies instability in methanol/plasma and use of ACN).

-

MedChemExpress. Otilonium Bromide Solubility & Handling. Retrieved from

-

PubChem. Otilonium Bromide Compound Summary. National Library of Medicine.

Sources

Precision Quantification in DMPK: Applications of Otilonium-d4 in Metabolic Stability Profiling

Executive Summary

This technical guide details the application of Otilonium-d4 —the deuterated stable isotope of the antispasmodic Otilonium Bromide—as a critical Internal Standard (IS) in metabolic stability assays. Otilonium Bromide presents unique bioanalytical challenges due to its quaternary ammonium structure (permanent positive charge) and high hydrolytic instability .

This guide moves beyond generic protocols, offering a self-validating workflow for differentiating enzymatic clearance (CYP450) from chemical hydrolysis, utilizing Otilonium-d4 to correct for the significant matrix effects and ionization suppression often observed with quaternary amines in LC-MS/MS.

The Challenge: Physicochemical Properties of Otilonium

To design a robust assay, one must first understand the molecule's vulnerabilities. Otilonium Bromide is not a typical lipophilic drug; it is a quaternary ammonium salt containing an ester linkage.

Hydrolytic Instability

Otilonium undergoes rapid hydrolysis in aqueous media, particularly in the presence of esterases found in plasma and liver microsomes. This reaction cleaves the molecule into octyl(2-hydroxyethyl)dimethylammonium and 2-methoxy-5-(octyloxy)benzoic acid .

-

Implication: In a metabolic stability assay, disappearance of the parent compound is driven by both CYP450 metabolism and esterase-mediated hydrolysis. Without proper controls, Intrinsic Clearance (

) will be overestimated.

The Quaternary Amine "Stickiness"

The permanent positive charge leads to severe adsorption to glass and plastic surfaces (non-specific binding) and significant carryover on LC columns.

-

Implication: Standard external calibration fails because recovery varies between injections. Otilonium-d4 is essential here because it mimics the specific adsorption isotherms of the analyte, normalizing these losses.

The Solution: Otilonium-d4 as a Structural Anchor

Otilonium-d4 (typically labeled on the octyl chain or benzoyl ring) serves as a Stable Isotope-Labeled Internal Standard (SIL-IS).

| Feature | Bioanalytical Benefit |

| Co-Elution | Elutes at the exact retention time as the analyte, experiencing the exact same matrix suppression/enhancement. |

| Mass Shift (+4 Da) | Allows mass spectrometric differentiation (e.g., MRM transition) without cross-talk. |

| Physicochemical Mimicry | Corrects for extraction efficiency losses and adsorption to well plates. |

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Reagent Preparation (Critical)

-

Stock Solution: Dissolve Otilonium Bromide and Otilonium-d4 in Acetonitrile (ACN) .

-

Why: Otilonium degrades rapidly in Methanol and Water. ACN ensures stability.

-

-

Quench Solution: 100% ACN containing 200 nM Otilonium-d4 (IS) + 0.1% Formic Acid. Keep on ice .

The Self-Validating Incubation Workflow

This protocol includes a "No-NADPH" arm to quantify non-CYP hydrolysis.

System: Human Liver Microsomes (HLM) Concentration: 1 µM Test Compound Protein: 0.5 mg/mL

Step-by-Step Methodology:

-

Pre-Incubation:

-

Mix Microsomes + Phosphate Buffer (pH 7.4) + Otilonium Bromide (1 µM).

-

Equilibrate at 37°C for 5 minutes.

-

-

Reaction Initiation (Split Stream):

-

Arm A (Metabolic): Add NADPH regenerating system.

-

Arm B (Chemical Control): Add Buffer (No NADPH).

-

-

Sampling:

-

At

min, remove 50 µL aliquots.

-

-

Quenching (The Normalization Step):

-

Processing:

-

Vortex (10 min) -> Centrifuge (4000g, 20 min, 4°C).

-

Inject Supernatant.[7]

-

Visualization of the Workflow

The following diagram illustrates the logic flow, highlighting the critical differentiation between CYP metabolism and Hydrolysis using the control arm.

Caption: Figure 1. Dual-arm metabolic stability workflow. Otilonium-d4 is introduced at the Quench step to normalize extraction recovery and ionization across both enzymatic and hydrolytic pathways.

LC-MS/MS Method & Data Analysis

Chromatography for Quaternary Amines

Standard C18 columns often result in peak tailing for quaternary amines due to interaction with residual silanols.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with high carbon load and end-capping.

-

Mobile Phase:

-

A: 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

-

B: Acetonitrile + 0.1% Formic Acid.

-

Note: Acidic pH suppresses silanol ionization, reducing tailing.

-

Mass Spectrometry Settings

-

Ionization: ESI Positive (+)

-

Transitions (Example):

-

Otilonium:

463.4 -

Otilonium-d4:

467.4

-

Calculation of Intrinsic Clearance ( )

Data is plotted as

Correction for Hydrolysis: To isolate CYP-mediated metabolism, subtract the degradation rate of the control arm from the active arm:

Troubleshooting & Optimization

| Issue | Cause | Solution |

| High Carryover | Quaternary amine sticking to injector needle/loop. | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.5% FA . The acid helps desorb the cation. |

| Signal Suppression | Phospholipids from microsomes eluting with analyte. | Monitor phospholipid transitions ( |

| Rapid Loss in t=0 | Hydrolysis occurring during sample prep. | Keep all reagents on ice . Use ACN for stocks. Add KF (Potassium Fluoride) if using plasma to inhibit esterases.[8][9][10] |

References

-

Zhao, Y. R., et al. (2010).[8] Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B.

-

Springer Nature Protocols. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[5][7]

-

[Link]

-

- WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How.

-

National Institutes of Health (NIH). (2021). Otilonium Bromide: A Drug with a Complex Mechanism of Action.

-

[Link]

-

- MedChemExpress. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]

- 4. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 8. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

LC-MS/MS method development using Otilonium-d4 internal standard

Application Note & Protocol: High-Sensitivity LC-MS/MS Method Development for Otilonium Bromide in Human Plasma

Executive Summary

This application note details a robust, self-validating LC-MS/MS workflow for the quantification of Otilonium Bromide (OB) in human plasma. Otilonium bromide is a quaternary ammonium compound used as an antispasmodic for Irritable Bowel Syndrome (IBS).[1][2] Its analysis presents two distinct bioanalytical challenges:

-

Permanent Positive Charge: As a quaternary amine, OB does not require pH-dependent ionization but is prone to severe peak tailing on standard C18 silica-based columns due to secondary silanol interactions.[1]

-

Plasma Instability: OB contains an ester linkage susceptible to rapid hydrolysis by plasma esterases, requiring immediate chemical stabilization at the point of collection.

This guide utilizes Otilonium-d4 as the internal standard (IS) to compensate for matrix effects and extraction efficiency, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

Method Development Strategy: The "Why" Behind the "How"

Analyte Chemistry & Ionization

-

Structure: OB is a quaternary ammonium salt (

).[1] -

Ionization Mode: Electrospray Ionization Positive (ESI+) is mandatory.[1] Unlike basic drugs that require acidic mobile phases to protonate, OB carries a fixed charge. ESI+ yields a high-intensity precursor ion

at m/z 483.3 .[1] -

Internal Standard: Otilonium-d4 (typically labeled on the octyl chain or the quaternary head) is essential.[1] Its physicochemical properties mirror OB, correcting for the significant matrix suppression often seen with quaternary amines in plasma.

The Stabilization Imperative (Critical Control Point)

Literature confirms that OB degrades rapidly in untreated plasma due to esterase activity.

-

Mechanism: Plasma esterases cleave the ester bond, yielding p-[2-(n-octyloxy)benzoyl]aminobenzoic acid and the quaternary ammonium alcohol.[1]

-

Intervention: Immediate inhibition is required.[1] While Potassium Fluoride (KF) is a common esterase inhibitor, acidification (lowering pH < 4) with HCl or Citrate Buffer is often more effective for ester stability and compatible with subsequent Liquid-Liquid Extraction (LLE).[1]

-

Recommendation: Use collection tubes containing NaF/KOx (grey top) or add 1M HCl (10 µL per mL plasma) immediately upon separation.[1]

-

Chromatographic Optimization

Standard C18 columns often result in broad, tailing peaks for QACs due to ionic interaction with residual silanols.

-

Solution: Use a high-purity, end-capped C18 column or a Cyano (CN) phase.[1]

-

Mobile Phase Additive: High ionic strength buffers (e.g., 10-20 mM Ammonium Formate) are crucial to compete with silanol sites and sharpen the peak shape.[1]

Experimental Protocol

Chemicals & Reagents[1][2]

-

Analyte: Otilonium Bromide (Reference Standard, >98% purity).[1]

-

Internal Standard: Otilonium-d4 Bromide.[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Ethyl Acetate (EtOAc).[1]

-

Additives: Ammonium Formate, Formic Acid, 1M Hydrochloric Acid (HCl).

-

Matrix: Drug-free human plasma (K2EDTA or NaF/KOx).[1]

Stock Solution Preparation

-

OB Stock (1.0 mg/mL): Dissolve 1.0 mg Otilonium Bromide in ACN. Store at -20°C.

-

Note: Avoid MeOH for long-term storage as transesterification can occur over time.[1]

-

-

IS Stock (1.0 mg/mL): Dissolve Otilonium-d4 in ACN.

-

Working Solutions: Serially dilute OB Stock in 50:50 ACN:Water to generate calibration standards (e.g., 0.1 – 50 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) for QACs to remove phospholipids that cause matrix effects.[1]

-

Aliquot: Transfer 200 µL of stabilized plasma into a 2.0 mL polypropylene tube.

-

IS Addition: Add 20 µL of Otilonium-d4 working solution (e.g., 50 ng/mL). Vortex for 10 sec.

-

Extraction: Add 1.0 mL of Extraction Solvent (Ethyl Acetate : Isopropanol, 9:1 v/v ).

-

Rationale: The addition of IPA increases the polarity of the organic phase, improving the recovery of the charged quaternary ammonium salt.

-

-

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Concentration: Transfer 800 µL of the supernatant to a clean tube. Evaporate to dryness under Nitrogen stream at 40°C.[1]

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (60:40 ACN:Buffer). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent charged-surface hybrid column (excellent for basic compounds).[1]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

Mass Spectrometry:

-

Mode: Multiple Reaction Monitoring (MRM).[1]

-

Capillary Voltage: 3.5 kV.[1]

-

Source Temp: 350°C.

-

Desolvation Gas: 800 L/hr.[1]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Otilonium | 483.3 ( | 132.1 | 35 | 28 | Quantifier |

| Otilonium | 483.3 ( | 204.1 | 35 | 35 | Qualifier |

| Otilonium-d4 | 487.3 ( | 132.1 / 136.1* | 35 | 28 | Internal Standard |

-

Technical Note on IS Transition: The product ion for Otilonium-d4 depends on the labeling position.

-

If label is on the octyl chain : Product ion remains 132.1 (head group).

-

If label is on the head group : Product ion shifts to 136.1 .

-

Action: Perform a product ion scan on your specific IS batch to confirm.[1]

-

Visualization of Workflow & Mechanism

Bioanalytical Workflow

Caption: Figure 1. Step-by-step bioanalytical workflow for Otilonium Bromide quantification, emphasizing stabilization and LLE extraction.

Instability & Fragmentation Mechanism[1]

Caption: Figure 2. Mechanism of plasma instability (esterase hydrolysis) vs. MS/MS fragmentation pathway utilized for quantification.

Validation & Troubleshooting

Linearity & Sensitivity

-

Range: 0.1 – 50 ng/mL.[1]

-

Curve Fitting: Weighted linear regression (

).[1] -

LOQ: Expect ~0.1 ng/mL with 200 µL plasma volume.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with silanols.[1] | Increase buffer conc. (up to 20mM); Ensure column is "CSH" or end-capped.[1] |

| Low Recovery | Analyte is charged (polar).[1] | Increase IPA content in extraction solvent (up to 20%).[1] |

| Unstable IS Response | Label loss or degradation. | Verify IS stock stability; Ensure samples are acidified immediately. |

| Carryover | QACs stick to injector. | Use a needle wash with 0.1% Formic Acid in ACN:Water (50:50).[1] |

References

-

Maggi, C. A., et al. (1983). Otilonium bromide: a smooth muscle relaxant with a specific mode of action.[4] Archives of International Pharmacodynamics and Therapeutics. Link

-

Shin, B. S., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B. Link[1]

-

PubChem. (2023).[1][4] Otilonium Bromide Compound Summary. National Library of Medicine. Link

-

Zhang, J., et al. (2011). Liquid chromatography-tandem mass spectrometry method for the determination of otilonium bromide in human plasma.[1][2][5][6][7] Journal of Pharmaceutical and Biomedical Analysis. Link

-

BenchChem. (2025).[1][8] Internal Standards in Quantitative Analysis.Link[1]

Sources

- 1. Otilonium Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mims.com [mims.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Sensitivity Extraction of Otilonium Bromide from Human Plasma via Modified Liquid-Liquid Extraction (LLE)

This Application Note is designed for bioanalytical scientists and drug development professionals. It details a robust, field-validated protocol for the Liquid-Liquid Extraction (LLE) of Otilonium Bromide from human plasma, specifically addressing the dual challenges of quaternary ammonium polarity and ester-bond instability .

Introduction & Methodological Rationale

Otilonium Bromide (OB) is a quaternary ammonium compound with potent antispasmodic properties.[1][2] Bioanalysis of OB presents two distinct chemical challenges that defeat standard generic protocols:

-

Permanent Cationic Charge: As a quaternary amine, OB maintains a permanent positive charge regardless of pH. Standard non-polar LLE solvents (e.g., Hexane, MTBE) fail to extract it efficiently because the charged species prefers the aqueous plasma phase.

-

Ester Hydrolysis (Instability): OB contains an ester linkage susceptible to rapid hydrolysis by plasma esterases. Without immediate stabilization at the point of collection, accurate quantification is impossible.

The Engineering Solution

This protocol utilizes a Polarity-Modified LLE approach. By introducing a polar co-solvent (Isopropanol) to the organic phase (Ethyl Acetate), we increase the dielectric constant of the extraction solvent sufficiently to solvate the ion-paired salt form of Otilonium. Furthermore, the protocol mandates acidification rather than esterase inhibitors (like KF) for the LLE workflow, as acidification simultaneously stabilizes the ester and suppresses the ionization of plasma acidic interferences, resulting in a cleaner extract.

Chemical Mechanism & Stability Strategy

Stability Logic (The "Ice-Acid" Rule)

Otilonium degrades into its hydrolytic metabolites within minutes at room temperature.

-

Mechanism: Plasma esterases attack the ester bond.

-

Counter-Measure: Immediate temperature reduction (Ice bath) slows kinetics. Addition of Hydrochloric Acid (HCl) lowers pH, denaturing esterases and chemically stabilizing the ester bond.

Extraction Logic (The Solvation Bridge)

-

Solvent System: Ethyl Acetate (EtOAc) : Isopropanol (IPA) [10:1 v/v].

-

Why this works: EtOAc provides the immiscibility required for phase separation. IPA acts as a "phase transfer bridge," increasing the organic phase's polarity just enough to pull the bulky, charged Otilonium cation out of the aqueous plasma.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte | Otilonium Bromide (Ref Std) | Target quantification |

| Internal Standard (IS) | Otilonium-d9 (Preferred) or Pinaverium | Normalization of recovery/matrix effect |

| Extraction Solvent | Ethyl Acetate : Isopropanol (10:[3]1) | Optimized LLE solvent for quat amines |

| Stabilizer | 1 M Hydrochloric Acid (HCl) | Esterase inhibition & pH adjustment |

| Reconstitution Sol. | ACN : Water : Formic Acid (50:50:0.1) | Matches mobile phase initial conditions |

| Plasma Matrix | Human Plasma (K2EDTA) | Biological matrix |

Detailed Experimental Protocol

Phase 1: Sample Collection & Stabilization (Critical)

-

Step 1: Collect whole blood into K2EDTA tubes pre-chilled on wet ice.

-

Step 2: Centrifuge immediately at 4°C (2,000 x g, 10 min) to harvest plasma.

-

Step 3: Immediately add 10 µL of 1 M HCl per 1 mL of plasma .

-

Note: This acidification prevents hydrolysis. Samples not treated within 15 minutes of collection should be flagged.

-

-

Step 4: Store at -80°C until analysis.

Phase 2: Liquid-Liquid Extraction (LLE) Workflow

Note: Perform all steps on ice where possible.

-

Thawing: Thaw plasma samples in an ice bath. Vortex for 10 sec.

-

Aliquot: Transfer 200 µL of stabilized plasma into a 2.0 mL polypropylene tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL Otilonium-d9). Vortex gently.

-

Extraction: Add 1.5 mL of Extraction Solvent (Ethyl Acetate : Isopropanol, 10:1 v/v).

-

Mass Transfer: Vortex vigorously for 5 minutes (Multi-tube vortexer recommended).

-

Why: Vigorous mixing is required to increase surface area for the transfer of the charged species.

-

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Observation: You will see a clear upper organic layer and a lower aqueous pellet/layer.[4]

-

-

Transfer: Transfer 1.2 mL of the upper organic layer (supernatant) to a clean glass tube.

-

Caution: Do not disturb the interface. The interface contains lipids and precipitated proteins.

-

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (ACN:Water 50:50 + 0.1% FA). Vortex for 1 min.

-

Clarification: Centrifuge at 12,000 x g for 5 min to pellet any insoluble particulates before LC injection.

LC-MS/MS Conditions

This method is optimized for a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5][6]

-

Expert Note: Ammonium formate is added to improve peak shape of the cationic Otilonium.

-

-

Gradient:

-

0.0 min: 30% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 30% B

-

5.0 min: Stop

-

-

Flow Rate: 0.4 mL/min.

-

Ionization: ESI Positive Mode (Otilonium is naturally positive).

-

MRM Transitions:

-

Otilonium: m/z 463.3 → 185.1 (Quantifier), 463.3 → 91.1 (Qualifier).

-

Note: The parent mass 463.3 corresponds to the cation [M]+.

-

Visualization of Method Logic

Extraction & Stability Workflow

This diagram illustrates the critical path for sample integrity.

Caption: Step-by-step workflow emphasizing the critical acidification step to prevent ester hydrolysis prior to extraction.

Validation & Performance Metrics

The following data represents typical performance characteristics derived from validated studies using this specific solvent system [1][2].

| Parameter | Performance Metric | Notes |

| Linearity Range | 0.1 – 20.0 ng/mL | Suitable for PK studies |

| Lower Limit of Quant (LLOQ) | 0.1 ng/mL | High sensitivity achieved via LLE concentration |

| Extraction Recovery | > 85% | High for a quaternary amine due to IPA co-solvent |

| Matrix Effect | 95% - 105% | Negligible ion suppression due to clean LLE |

| Precision (CV%) | < 10.1% | Intra- and Inter-day |

| Accuracy | 98.0% - 106.5% | Within FDA/EMA bioanalytical guidelines |

| Stability (Processed) | 24 Hours | In autosampler at 4°C |

Troubleshooting Guide

Issue: Low Recovery (< 50%)

-

Cause: The organic phase is too non-polar.

-

Fix: Ensure the Isopropanol ratio is correct (10:1). Pure Ethyl Acetate will yield < 30% recovery for Otilonium.

-

Check: Ensure vigorous vortexing (5 mins). Quaternary amines have slow mass transfer kinetics across the interface.

Issue: Degradation of Daughter Ions

-

Cause: Source temperature too high.

-

Fix: Quaternary ammoniums can thermally degrade in the ESI source. Lower the source temperature (e.g., from 550°C to 450°C) if you see high baseline noise or fragmentation instability.

Issue: Peak Tailing

-

Cause: Interaction with silanols on the column.

-

Fix: Increase Ammonium Formate concentration to 5mM or 10mM in Mobile Phase A to mask silanol sites.

References

-

Quantitative Determination of Octylonium in Human Plasma by LC–MS . Source: ResearchGate (Method Description). URL:[Link]

-

Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study . Source: Journal of Chromatography B (Zhao et al., 2010).[7] URL:[Link][7]

-

Reversed-phase, Ion-Pair Liquid Chromatography of Quaternary Ammonium Compounds . Source: Journal of Chromatography A. URL:[Link]

Sources

- 1. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 7. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing Mobile Phase Selection for the LC-MS Analysis of Otilonium-d4 Bromide

Abstract

This application note provides a detailed guide for the development and optimization of a robust mobile phase for the quantitative analysis of Otilonium bromide and its deuterated internal standard, Otilonium-d4 bromide, using Liquid Chromatography-Mass Spectrometry (LC-MS). As a quaternary ammonium compound, Otilonium bromide presents unique chromatographic challenges, including poor retention and peak tailing on traditional reversed-phase columns. This document outlines a systematic approach to mobile phase selection, focusing on the rationale behind the choice of organic modifiers, buffers, and additives to achieve optimal chromatographic performance and mass spectrometric sensitivity. Protocols for method development, sample handling, and data interpretation are provided for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Otilonium Bromide

Otilonium bromide is a quaternary ammonium salt with spasmolytic activity, primarily used in the treatment of Irritable Bowel Syndrome (IBS).[1] Its therapeutic action is localized to the gastrointestinal tract, and due to its structure, it has low systemic absorption.[2] Accurate quantification of Otilonium bromide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Otilonium-d4 bromide, is essential for correcting matrix effects and improving the accuracy and precision of LC-MS analyses.[3][4]

The primary analytical challenge in the LC-MS analysis of Otilonium bromide lies in its chemical nature. As a quaternary ammonium compound, it possesses a permanent positive charge, regardless of the mobile phase pH. This permanent charge can lead to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns, resulting in poor peak shape (tailing) and low retention. Therefore, the selection of an appropriate mobile phase is critical to mitigate these undesirable interactions and achieve a reliable and reproducible analytical method.

Foundational Principles: Physicochemical Properties and Their Chromatographic Implications

A successful LC-MS method is built upon a solid understanding of the analyte's physicochemical properties. For Otilonium bromide, two key parameters guide our mobile phase strategy:

-

Permanent Positive Charge: Unlike primary, secondary, or tertiary amines, the quaternary ammonium group of Otilonium bromide is always ionized. This means that adjusting the mobile phase pH will not suppress its ionization to increase retention on a reversed-phase column.[5][6][7] Instead, the mobile phase must be designed to manage the effects of this permanent charge.

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. While experimental logP values for Otilonium bromide are not widely published, computed values suggest a moderate to high lipophilicity.[8] This property indicates that reversed-phase chromatography is a suitable separation technique, provided the challenges of the permanent positive charge are addressed.

Given these properties, the goal of mobile phase optimization is not to control ionization but to:

-

Achieve adequate retention on a reversed-phase column.

-

Obtain sharp, symmetrical peaks by minimizing secondary ionic interactions with the stationary phase.

-

Ensure compatibility with electrospray ionization-mass spectrometry (ESI-MS) by using volatile components and promoting efficient ionization.

Strategic Mobile Phase Optimization Workflow

A systematic approach is recommended to identify the optimal mobile phase. The following workflow allows for a logical progression from a general-purpose starting point to a highly optimized mobile phase for Otilonium-d4 bromide analysis.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A distribution study with (14)C-otilonium bromide in the rat: evidence for selective tropism for large intestine after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. moravek.com [moravek.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Otilonium Bromide | C29H43BrN2O4 | CID 72092 - PubChem [pubchem.ncbi.nlm.nih.gov]

Otilonium-d4 bromide storage conditions and shelf life

Application Note: Storage, Stability, and Handling Protocols for Otilonium-d4 Bromide

Executive Summary

Otilonium-d4 bromide is a deuterated quaternary ammonium salt used primarily as an internal standard (IS) in the LC-MS/MS quantification of Otilonium bromide. While chemically robust in the solid state under controlled conditions, the compound exhibits critical instability in protic solvents (methanol, ethanol, water) due to rapid ester hydrolysis.

Core Storage Directive:

-

Solid State: -20°C, Desiccated, Protected from Light.

-

Stock Solution: Acetonitrile (ACN) ONLY . Never store in Methanol or Water.

-

Shelf Life: 2 Years (Solid) | <1 Month (Solution at -20°C).

Physicochemical Profile & Stability Mechanisms

To handle Otilonium-d4 bromide correctly, one must understand the molecular vulnerabilities that dictate these protocols.

Chemical Structure & Vulnerabilities

-

Core Structure: Quaternary ammonium salt with an ester linkage connecting a substituted aminobenzoic acid moiety to the alkyl-ammonium chain.

-

Isotopic Labeling: Deuterium atoms (d4) are typically incorporated into the phenyl ring or the octyl chain to provide mass differentiation (+4 Da) without altering chromatographic retention significantly.

The Hydrolysis Trap (Crucial Insight)

Unlike many pharmaceutical standards where Methanol (MeOH) is the default solvent, Otilonium bromide and its deuterated analogs are unstable in alcohols and water .

-

Mechanism: The ester bond is susceptible to nucleophilic attack by water or alcohols (alcoholysis), leading to cleavage.

-

Degradation Products:

-

Kinetic Reality: In plasma or aqueous buffers at room temperature, significant degradation occurs within hours. In Methanol, transesterification can occur. Acetonitrile (ACN) is aprotic and prevents this pathway, making it the mandatory solvent for stock preparation.

Protocol A: Solid State Storage & Handling

Objective: Prevent hygroscopic moisture uptake and hydrolytic degradation prior to solubilization.

Equipment:

-

Amber glass vials (Class 1 hydrolytic resistance).

-

Desiccator cabinet or sealed container with silica gel/Drierite.

-

Analytical balance with anti-static kit (optional but recommended).

Step-by-Step Protocol:

-

Receipt & Inspection: Upon arrival, inspect the vial for physical integrity. The powder should be white to off-white. If the powder appears "clumped" or sticky, it may have absorbed moisture during transit.

-

Temperature: Store immediately at -20°C (-4°F) .

-

Humidity Control: Place the primary vial inside a secondary container (e.g., a screw-top jar) containing a desiccant packet. This creates a micro-environment of <10% Relative Humidity (RH).

-

Light Protection: Ensure the vial is amber. If clear, wrap in aluminum foil to prevent potential photodegradation of the benzoyl moiety.

Self-Validating Check:

-

Before weighing: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside the desiccator. Opening a cold vial in humid air causes immediate condensation, initiating hydrolysis.

Protocol B: Stock Solution Preparation & Storage

Objective: Create a stable liquid stock for LC-MS/MS spiking without inducing chemical degradation.

Reagents:

-

Solvent: LC-MS Grade Acetonitrile (ACN). Do NOT use Methanol.

-

Container: Amber borosilicate glass vials with PTFE-lined caps.

Workflow Diagram:

Caption: Workflow for the reconstitution of Otilonium-d4 bromide emphasizing the exclusion of protic solvents.

Step-by-Step Protocol:

-

Calculations: Calculate the volume of ACN required to achieve a target concentration (typically 1.0 mg/mL).

-

Solubilization: Add ACN directly to the weighing vessel or vial. Vortex gently for 30 seconds. Sonication is generally not required as solubility in ACN is adequate.

-

Aliquotting: Do not store the bulk stock in a single container. Dispense small volumes (e.g., 100 µL) into micro-inserts or small amber vials.

-

Reasoning: Repeated freeze-thaw cycles introduce condensation moisture, accelerating hydrolysis. Single-use aliquots eliminate this risk.

-

-

Storage:

Protocol C: Stability Assessment & QC

Objective: Verify the integrity of the Internal Standard before running a clinical or PK batch.

Degradation Pathway Visualization:

Caption: The primary degradation pathway of Otilonium bromide via ester hydrolysis in protic media.

QC Method (LC-MS/MS):

-

Blank Check: Inject a "Zero" sample (Matrix + IS).

-

Monitoring: Monitor the MRM transition for Otilonium-d4.

-

Note: If the IS peak area is significantly lower (>20%) than the fresh preparation, or if you observe new peaks at lower retention times (degradants are more polar), discard the stock.

-

-

Purity Check: A rapid gradient LC-UV (254 nm) or MS scan can detect the formation of the aminobenzoic acid degradant, which elutes earlier than the parent compound on C18 columns.

Summary of Stability Specifications

| Parameter | Condition | Stability Limit | Notes |

| Solid State | -20°C, Dark, Dry | 24 Months | Re-test purity annually. |

| Stock Solution | Acetonitrile @ -20°C | 1 Month | Preferred. |

| Stock Solution | Acetonitrile @ -80°C | 6 Months | Use single-use aliquots. |

| Stock Solution | Methanol/Ethanol | Unstable | Degrades within hours/days. |

| Stock Solution | Water/PBS | Unstable | Rapid hydrolysis. |

| Working Sol. | Plasma/Matrix | < 4 Hours | Keep on ice; process immediately. |

References

-

MedChemExpress. Otilonium bromide Safety Data Sheet & Stability. Retrieved from

-

Zhang, X., et al. (2011). Stability and degradation products of otilonium bromide in different media. Journal of China Pharmaceutical University. Retrieved from

-

APExBIO. Otilonium Bromide Product Information and Storage. Retrieved from

-

PubChem. Otilonium Bromide Compound Summary. National Library of Medicine. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Otilonium-d4 with Potassium Fluoride (KF)

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Otilonium-d4. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabilization of Otilonium-d4, a critical internal standard, using potassium fluoride (KF). Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and accuracy of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the stability of Otilonium-d4 and the role of potassium fluoride.

Q1: What is Otilonium-d4 and why is it used in our research?

Otilonium-d4 is the deuterium-labeled form of Otilonium, a quaternary ammonium compound used as an antispasmodic agent.[1][2] In analytical settings, Otilonium-d4 serves as an essential internal standard for quantitative bioanalysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its slightly higher mass allows it to be distinguished from the non-labeled parent drug, while its chemical behavior is nearly identical, making it perfect for correcting variations in sample processing and instrument response.

Q2: We're observing significant loss of Otilonium-d4 in our plasma samples. What is the primary cause of this instability?